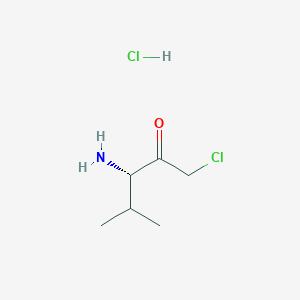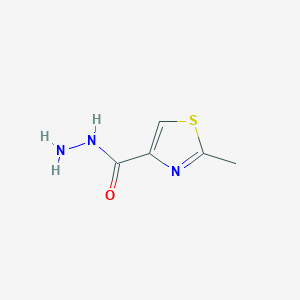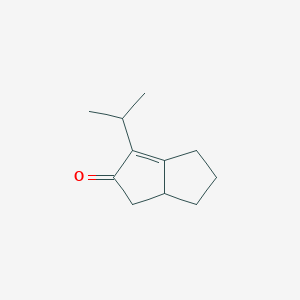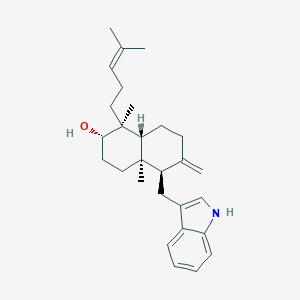
Iodoazomycin riboside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoazomycin riboside (IAZ) is a synthetic molecule that has gained significant attention in the field of cancer imaging and therapy. It is a radiotracer that has been used to detect and monitor hypoxia, a condition where there is a lack of oxygen in tissues, which is commonly found in solid tumors. IAZ has been shown to selectively accumulate in hypoxic cells and has been used to identify and target these cells for cancer therapy.
Mécanisme D'action
Iodoazomycin riboside is selectively reduced in hypoxic cells, leading to the formation of a stable adduct that is retained in the cells. The reduction of Iodoazomycin riboside is catalyzed by nitroreductase enzymes, which are overexpressed in hypoxic cells. The adduct formed by Iodoazomycin riboside is stable and can be detected using PET imaging. The accumulation of Iodoazomycin riboside in hypoxic cells is due to the increased expression of glucose transporters and the decreased expression of efflux transporters in these cells.
Effets Biochimiques Et Physiologiques
Iodoazomycin riboside has been shown to selectively accumulate in hypoxic cells, leading to the formation of a stable adduct that is retained in the cells. The accumulation of Iodoazomycin riboside in hypoxic cells is due to the increased expression of glucose transporters and the decreased expression of efflux transporters in these cells. Iodoazomycin riboside has been shown to have minimal toxicity and does not affect the normal physiological functions of cells.
Avantages Et Limitations Des Expériences En Laboratoire
Iodoazomycin riboside has several advantages for lab experiments. It is a selective and sensitive radiotracer that can be used to detect and monitor hypoxia in various types of cancers. It has been shown to have minimal toxicity and does not affect the normal physiological functions of cells. However, the synthesis of Iodoazomycin riboside is a complex process that requires expertise in organic chemistry. Also, Iodoazomycin riboside has a short half-life, which limits its use in clinical settings.
Orientations Futures
Iodoazomycin riboside has several potential future directions. It can be used in combination with other imaging modalities, such as MRI and CT, to improve the accuracy of cancer diagnosis and treatment. Iodoazomycin riboside can also be used to develop targeted therapies for hypoxic tumors. The development of new nitroreductase enzymes that are more specific to hypoxic cells can further improve the specificity and sensitivity of Iodoazomycin riboside. The use of Iodoazomycin riboside in clinical trials can help to validate its effectiveness in cancer imaging and therapy.
Méthodes De Synthèse
Iodoazomycin riboside is synthesized by the reaction of 3-amino-5-iodo-1,2,4-triazole with ribose in the presence of a strong acid catalyst. The product is then purified using chromatography techniques. The synthesis of Iodoazomycin riboside is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Iodoazomycin riboside has been extensively used in preclinical and clinical studies for cancer imaging and therapy. It has been shown to selectively accumulate in hypoxic cells, making it an ideal radiotracer for identifying and targeting these cells. Iodoazomycin riboside has been used in PET imaging to visualize hypoxia in various types of cancers, including lung, breast, head and neck, and prostate cancer. It has also been used to monitor the response to cancer therapy and to predict the outcome of cancer treatment.
Propriétés
Numéro CAS |
102059-58-5 |
|---|---|
Nom du produit |
Iodoazomycin riboside |
Formule moléculaire |
C8H10IN3O5 |
Poids moléculaire |
355.09 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-2-(iodomethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6-,7-/m1/s1 |
Clé InChI |
FWNOUYXMHAJQMU-DBRKOABJSA-N |
SMILES isomérique |
C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |
SMILES canonique |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |
Autres numéros CAS |
102059-58-5 |
Synonymes |
1-(5'-iodo-5'-deoxyribofuranosyl)-2-nitroimidazole IAZR iodoazomycin riboside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)





![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)